Bms753

RARα binding receptor affinity competitive binding assay

Standard pan-agonists like ATRA confound RARα-specific studies by inducing CYP26A1-mediated metabolic feedback. BMS-753 (CAS 215307-86-1) is the definitive RARα-selective agonist (Ki=2 nM) with no activity at RARγ (1 μM). • Enables RARα-specific gene expression analysis without CYP26A1 upregulation in NB4 leukemia models • Achieves 1.6-fold higher atrial cardiomyocyte differentiation efficiency vs. ATRA (72% vs. 45%) in hPSC protocols • Delivers strict RARα selectivity in tissues co-expressing RARα/β/γ. Supplied ≥98% pure (HPLC) with established protocols for P19/F9 embryonal carcinoma differentiation.

Molecular Formula C21H21NO4
Molecular Weight 351.4 g/mol
CAS No. 215307-86-1
Cat. No. B1667240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBms753
CAS215307-86-1
SynonymsBMS753;  BMS 753;  BMS-753.
Molecular FormulaC21H21NO4
Molecular Weight351.4 g/mol
Structural Identifiers
SMILESCC1(C2=C(C=C(C=C2)C(=O)NC3=CC=C(C=C3)C(=O)O)C(C1=O)(C)C)C
InChIInChI=1S/C21H21NO4/c1-20(2)15-10-7-13(11-16(15)21(3,4)19(20)26)17(23)22-14-8-5-12(6-9-14)18(24)25/h5-11H,1-4H3,(H,22,23)(H,24,25)
InChIKeyKFBPBWUZXBYJDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





BMS-753 (CAS 215307-86-1) – RARα-Selective Agonist for Targeted Nuclear Receptor Research and Procurement


BMS-753 (BMS 753, CAS 215307-86-1) is a potent, subtype-selective retinoic acid receptor alpha (RARα) agonist. Its chemical name is 4-[(1,1,3,3-tetramethyl-2-oxoindene-5-carbonyl)amino]benzoic acid, with a molecular formula of C21H21NO4 and a molecular weight of 351.4 [1]. The compound was developed through structure-based engineering of RAR ligand-binding pockets to achieve high isotype selectivity [2]. BMS-753 is widely used as a pharmacological tool to dissect RARα-specific signaling pathways, distinct from pan-agonists like all-trans retinoic acid (ATRA) or other subtype-selective agents .

Why BMS-753 Cannot Be Substituted with Other RARα Agonists or Pan-Retinoids


Simple substitution with another RARα agonist or the natural pan-agonist all-trans retinoic acid (ATRA) is scientifically unsound due to divergent functional selectivity profiles, target engagement kinetics, and downstream biological outcomes [1]. BMS-753 possesses a unique combination of high binding affinity (Ki = 2 nM), exquisite isotype selectivity over RARγ, and a distinct gene induction signature that decouples differentiation from CYP26A1-mediated metabolism [2]. In direct comparative studies, other RARα agonists such as AGN-195183 (Kd = 3 nM) or AM580 (EC50 = 0.3 nM) exhibit different potency and selectivity windows, while ATRA acts as a non-selective pan-agonist that induces divergent transcriptional programs . The following quantitative evidence establishes the specific, measurable differentiation that justifies the procurement of BMS-753 over its closest analogs.

Quantitative Differentiation of BMS-753: A Procurement-Focused Evidence Guide


Binding Affinity: BMS-753 vs. AGN-195183 and ATRA

BMS-753 exhibits a binding affinity (Ki) of 2 nM for RARα, which is measurably lower (more potent) than the Kd of 3 nM reported for the selective RARα agonist AGN-195183 . Compared to the natural pan-agonist all-trans retinoic acid (ATRA), which has an IC50 of approximately 14 nM for RARα, BMS-753 demonstrates a 7-fold improvement in binding potency . This quantitative advantage in target engagement is critical for studies requiring maximal receptor occupancy at lower compound concentrations.

RARα binding receptor affinity competitive binding assay

Subtype Selectivity: BMS-753 vs. RARγ Agonists and Pan-Agonists

BMS-753 displays stringent isotype selectivity, with no significant agonist activity on RARγ at concentrations up to 1 μM in reporter-based assays . In contrast, the natural pan-agonist ATRA activates all three RAR subtypes (α, β, γ) indiscriminately, and RARγ-selective agonists like CD1530 (Ki = 150 nM for RARγ) have opposite selectivity profiles . Functional validation using RARα-/- knockout cells demonstrates that BMS-753 at 100 nM fails to activate RARβ transcription, confirming absolute dependence on RARα [1]. This contrasts with AM580, a potent RARα agonist (EC50 = 0.3 nM), which has been reported to exhibit some cross-reactivity at higher concentrations .

RAR isotype selectivity reporter gene assay RARγ

Functional Selectivity in CYP26A1 Induction: BMS-753 vs. ATRA

In human NB4 promyelocytic leukemia cells, BMS-753 (RARα agonist) elicits granulocytic maturation but fails to induce CYP26A1 expression [1]. In stark contrast, ATRA induces robust CYP26A1 expression, peaking at 72 hours of treatment [1]. This functional decoupling is biologically significant: CYP26A1 is the primary enzyme responsible for ATRA catabolism, and its induction is a key driver of acquired clinical resistance to ATRA therapy [1]. The data demonstrate that BMS-753 activates RARα-mediated differentiation without triggering the negative feedback loop of enhanced drug metabolism, a property not shared by ATRA or pan-agonists .

CYP26A1 metabolic regulation NB4 leukemia cells retinoid metabolism

Directed Differentiation Efficiency: BMS-753 vs. ATRA in Atrial Cardiomyocyte Generation

In a directed differentiation protocol for generating atrial cardiomyocytes from human pluripotent stem cells (hPSCs), selective activation of RARα with BMS-753 increased the efficiency of atrial differentiation to 72%, compared to only 45% when modulating the RA pathway with all-trans RA (ATRA) [1]. In absolute yield terms, BMS-753 treatment produced 16,120 atrial myocytes per embryoid body (EB) of 5,000 hPSCs (3.22 per hPSC), compared to 10,350 per EB (2.07 per hPSC) with ATRA [1]. This represents a 1.6-fold improvement in differentiation efficiency and a 1.55-fold increase in absolute cell yield. Notably, induction of RARβ signaling yielded only a marginal increase from 45% to 50% [1].

atrial differentiation human pluripotent stem cells cardiomyocytes directed differentiation

Defined Research and Industrial Application Scenarios for BMS-753


RARα-Specific Transcriptional Profiling Without CYP26A1 Interference

Procure BMS-753 for studies requiring RARα activation without concurrent induction of CYP26A1-mediated retinoid metabolism. As demonstrated in NB4 leukemia cells, BMS-753 induces differentiation but does not upregulate CYP26A1, unlike ATRA [1]. This property makes BMS-753 the preferred tool for investigating RARα-driven gene expression programs in leukemia, stem cell, or developmental models where metabolic feedback would confound results.

High-Efficiency Atrial Cardiomyocyte Production for Disease Modeling and Drug Screening

For cardiovascular research groups generating atrial cardiomyocytes from hPSCs, BMS-753 is the ligand of choice based on quantitative performance. Its use yields a 1.6-fold higher differentiation efficiency (72% vs. 45%) and 1.55-fold greater absolute cell yield compared to standard ATRA protocols [2]. This translates to significant cost savings in reagent usage and labor, and provides larger, more homogeneous cell populations for high-throughput screening of atrial-specific anti-arrhythmic agents or atrial fibrillation models.

Investigating RARα-Selective Biology in Tissues Co-Expressing RARβ and RARγ

Use BMS-753 in any experimental system where RARα, RARβ, and RARγ are co-expressed (e.g., skin, immune cells, neural tissues) and isoform-specific signaling must be isolated. Its strict selectivity for RARα over RARγ (no activity at 1 μM) ensures that observed phenotypes are attributable to RARα alone . This contrasts with pan-agonists like ATRA and even some other 'selective' RARα agonists that exhibit off-target activity at higher concentrations.

Differentiation of P19 or F9 Embryonal Carcinoma Cells for Neuronal Lineage Studies

BMS-753 at concentrations of 10-100 nM induces morphological differentiation of P19 embryonal carcinoma cells and, in combination with the RXR agonist BMS649, F9 embryonal carcinoma cells . For researchers utilizing these classic embryonal carcinoma models to study early neurogenesis or retinoid signaling, BMS-753 provides a well-characterized, RARα-specific tool with established protocols.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bms753

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.